

# One-Pot Synthesis of Trifluoromethyl Amines from Anilines: Application Notes and Protocols

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## Compound of Interest

Compound Name: 3-(2,2,2-Trifluoroethoxy)aniline

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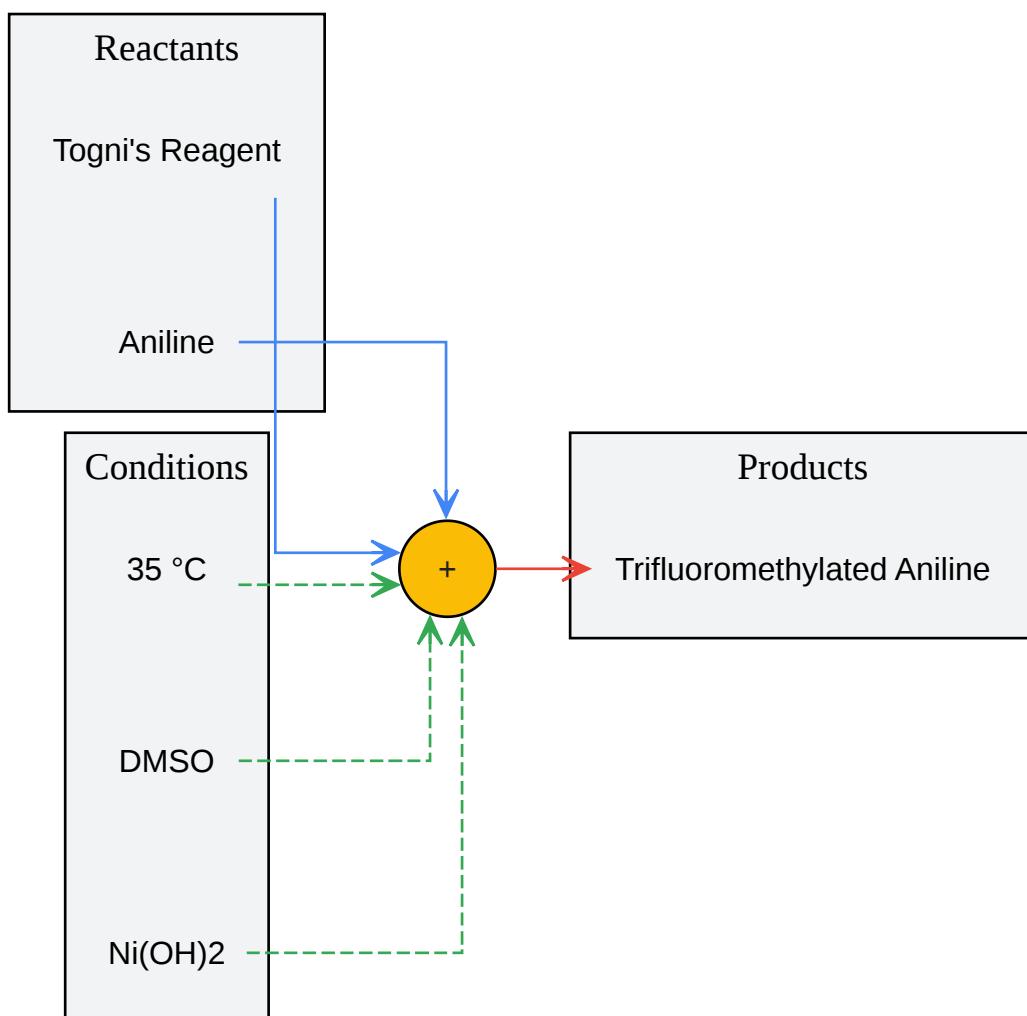
## Introduction

The introduction of a trifluoromethyl (-CF<sub>3</sub>) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient methods for the synthesis of trifluoromethylated compounds is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the one-pot synthesis of trifluoromethyl amines directly from anilines, a class of crucial intermediates in the pharmaceutical industry. Two robust and versatile methods are highlighted: a nickel-catalyzed C-H trifluoromethylation and a visible-light mediated photoredox-catalyzed ortho-C-H trifluoromethylation.

## Method 1: Nickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines

This method provides an efficient route for the direct trifluoromethylation of free anilines using a nickel catalyst and Togni's reagent as the trifluoromethyl source. The reaction proceeds under mild conditions with good functional group tolerance.[1][2]

## Reaction Scheme



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Caption: Nickel-catalyzed trifluoromethylation of anilines.

## Quantitative Data Summary

The following table summarizes the yields of trifluoromethylated anilines with various substituents using the nickel-catalyzed method.

Entry	Aniline Derivative	Product(s)	Total Yield (%)
1	Aniline	2-CF <sub>3</sub> -aniline & 4-CF <sub>3</sub> -aniline	71
2	4-Methylaniline	2-CF <sub>3</sub> -4-methylaniline	85
3	4-Methoxyaniline	2-CF <sub>3</sub> -4-methoxyaniline	82
4	4-Fluoroaniline	2-CF <sub>3</sub> -4-fluoroaniline	65
5	4-Chloroaniline	2-CF <sub>3</sub> -4-chloroaniline	78
6	4-Bromoaniline	2-CF <sub>3</sub> -4-bromoaniline	75
7	4-Iodoaniline	2-CF <sub>3</sub> -4-iodoaniline	68
8	4-Cyanoaniline	2-CF <sub>3</sub> -4-cyanoaniline	55
9	4-Nitroaniline	2-CF <sub>3</sub> -4-nitroaniline	42
10	2-Methylaniline	2-Methyl-4-CF <sub>3</sub> -aniline & 2-Methyl-6-CF <sub>3</sub> -aniline	66
11	3-Methylaniline	3-Methyl-4-CF <sub>3</sub> -aniline & 3-Methyl-6-CF <sub>3</sub> -aniline	73

## Experimental Protocol

### Materials:

- Substituted aniline (1.0 equiv)
- Togni's reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.5 equiv)
- Nickel(II) hydroxide (Ni(OH)<sub>2</sub>) (10 mol%)
- Dimethyl sulfoxide (DMSO)

- Nitrogen or Argon atmosphere

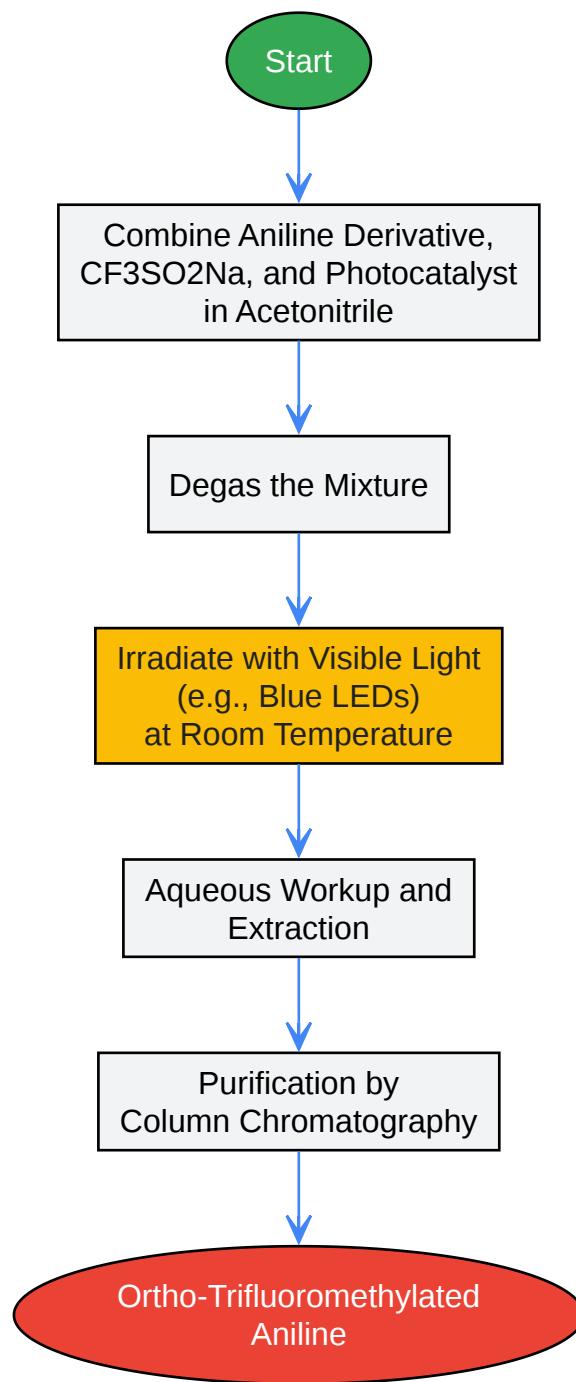
Procedure:

- To an oven-dried reaction vessel, add the substituted aniline (0.5 mmol, 1.0 equiv), Togni's reagent II (0.75 mmol, 1.5 equiv), and  $\text{Ni}(\text{OH})_2$  (0.05 mmol, 10 mol%).
- Evacuate and backfill the vessel with nitrogen or argon three times.
- Add DMSO (2.0 mL) to the vessel via syringe.
- Stir the reaction mixture at 35 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated aniline.

## Method 2: Visible-Light Mediated Ortho-C-H Trifluoromethylation of Anilines

This protocol describes a photoredox-catalyzed method for the ortho-trifluoromethylation of aniline derivatives using a readily available iridium photocatalyst and Langlois' reagent (sodium trifluoromethanesulfinate,  $\text{CF}_3\text{SO}_2\text{Na}$ ) as the trifluoromethyl source.<sup>[3]</sup> This method is highly regioselective for the ortho position.

## Reaction Workflow



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Caption: Visible-light mediated ortho-trifluoromethylation workflow.

## Quantitative Data Summary

The following table presents the yields for the visible-light mediated ortho-trifluoromethylation of various aniline derivatives.

Entry	Aniline Derivative	Product	Yield (%)
1	N-Phenylacetamide	2-CF <sub>3</sub> -N-phenylacetamide	85
2	N-Methyl-N-phenylacetamide	2-CF <sub>3</sub> -N-methyl-N-phenylacetamide	78
3	N-(4-Methoxyphenyl)acetamide	N-(4-Methoxy-2-trifluoromethylphenyl) acetamide	92
4	N-(4-Chlorophenyl)acetamide	N-(4-Chloro-2-trifluoromethylphenyl) acetamide	75
5	N-(4-Bromophenyl)acetamide	N-(4-Bromo-2-trifluoromethylphenyl) acetamide	72
6	N-(4-Fluorophenyl)acetamide	N-(4-Fluoro-2-trifluoromethylphenyl) acetamide	81
7	N-(p-Tolyl)acetamide	N-(4-Methyl-2-trifluoromethylphenyl) acetamide	88
8	N-(4-Cyanophenyl)acetamide	N-(4-Cyano-2-trifluoromethylphenyl) acetamide	65
9	N-(4-Nitrophenyl)acetamide	N-(4-Nitro-2-trifluoromethylphenyl) acetamide	53
10	N-Phenylpivalamide	2-CF <sub>3</sub> -N-phenylpivalamide	76

## Experimental Protocol

**Materials:**

- Aniline derivative (1.0 equiv)
- Sodium trifluoromethanesulfinate ( $\text{CF}_3\text{SO}_2\text{Na}$ , Langlois' reagent) (2.0 equiv)
- $\text{fac-}\text{Ir}(\text{ppy})_3$  (tris(2-phenylpyridine)iridium(III)) (1-2 mol%)
- Acetonitrile (MeCN)
- Nitrogen or Argon atmosphere
- Visible light source (e.g., blue LED lamp)

**Procedure:**

- In a reaction tube, combine the aniline derivative (0.2 mmol, 1.0 equiv),  $\text{CF}_3\text{SO}_2\text{Na}$  (0.4 mmol, 2.0 equiv), and  $\text{fac-}\text{Ir}(\text{ppy})_3$  (0.002-0.004 mmol, 1-2 mol%).
- Add acetonitrile (2.0 mL) to the tube.
- Seal the tube and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
- Place the reaction tube at a fixed distance from a visible light source (e.g., a 24 W blue LED lamp) and stir at room temperature for 12-24 hours.
- Monitor the reaction by TLC or GC-MS.
- Once the reaction is complete, remove the solvent under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to obtain the ortho-trifluoromethylated aniline derivative.

## Conclusion

The presented one-pot protocols offer efficient and practical approaches for the synthesis of trifluoromethylated anilines. The nickel-catalyzed method provides a general route for the trifluoromethylation of free anilines, while the visible-light mediated photoredox catalysis offers a highly regioselective method for ortho-trifluoromethylation. These methods utilize readily available reagents and catalysts, and their operational simplicity makes them valuable tools for researchers in the field of medicinal chemistry and drug development. The choice of method will depend on the desired regioselectivity and the specific aniline substrate.

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## References

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